Cas no 4411-72-7 (N-(1,3-thiazol-2-yl)benzenesulfonamide)

N-(1,3-Thiazol-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole moiety, which imparts unique chemical and biological properties. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a pharmacophore or intermediate in synthesizing bioactive molecules. The thiazole ring enhances its ability to interact with biological targets, while the benzenesulfonamide group contributes to stability and solubility. Its structural versatility allows for further functionalization, making it valuable in developing novel therapeutics or crop protection agents. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial applications.
N-(1,3-thiazol-2-yl)benzenesulfonamide structure
4411-72-7 structure
Product Name:N-(1,3-thiazol-2-yl)benzenesulfonamide
CAS No:4411-72-7
MF:C9H8N2O2S2
MW:240.302019119263
CID:929338
PubChem ID:236564
Update Time:2025-06-30

N-(1,3-thiazol-2-yl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-thiazol-2-yl)benzenesulfonamide
    • benzenesulfonamide, N-2-thiazolyl-
    • NSC-39156
    • DTXSID20284820
    • AKOS027263644
    • 4411-72-7
    • G34993
    • NSC39156
    • N-2-Thiazolylbenzenesulfonamide
    • NSC-41830
    • Oprea1_523027
    • N-thiazol-2-ylbenzenesulfonamide
    • EN300-16554
    • Z56115351
    • N-(4-THIAZOLIN-2-YLIDENE)BENZENESULFONAMIDE
    • N-(Thiazol-2(3H)-ylidene)benzenesulfonamide
    • AJWNYPNPXLNRAO-UHFFFAOYSA-N
    • HMS1720G02
    • 2-phenylsulfonylaminothiazole
    • AKOS000620364
    • n-1,3-thiazol-2-ylbenzenesulfonamide
    • SCHEMBL16771630
    • NSC41830
    • Oprea1_600170
    • 2-phenylsulphonylimino-1,2-dihydrothiazole
    • Oprea1_151942
    • n-(thiazol-2-yl)benzenesulfonamide
    • SCHEMBL326633
    • CS-0235936
    • Inchi: 1S/C9H8N2O2S2/c12-15(13,8-4-2-1-3-5-8)11-9-10-6-7-14-9/h1-7H,(H,10,11)
    • InChI Key: AJWNYPNPXLNRAO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NC1=NC=CS1)(=O)=O

Computed Properties

  • Exact Mass: 240.00284
  • Monoisotopic Mass: 240.00271985g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 95.7Ų

Experimental Properties

  • PSA: 59.06

N-(1,3-thiazol-2-yl)benzenesulfonamide Pricemore >>

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Additional information on N-(1,3-thiazol-2-yl)benzenesulfonamide

Professional Introduction to N-(1,3-thiazol-2-yl)benzenesulfonamide (CAS No. 4411-72-7)

N-(1,3-thiazol-2-yl)benzenesulfonamide, a compound with the chemical identifier CAS No. 4411-72-7, represents a significant molecule in the realm of pharmaceutical and biochemical research. This sulfonamide derivative, characterized by its unique structural motif, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery.

The molecular structure of N-(1,3-thiazol-2-yl)benzenesulfonamide consists of a benzenesulfonamide moiety linked to a 1,3-thiazole ring. This combination of heterocyclic scaffolds is particularly intriguing because it introduces a balance of electronic and steric properties that can be exploited for designing molecules with enhanced biological activity. The sulfonamide group, known for its ability to form hydrogen bonds and interact with biological targets, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the compound.

In recent years, there has been a surge in research focused on sulfonamide derivatives as they exhibit a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 1,3-thiazole ring further enhances these properties by contributing to the molecule's solubility and bioavailability. This structural feature makes N-(1,3-thiazol-2-yl)benzenesulfonamide an attractive candidate for further investigation in drug development.

One of the most compelling aspects of N-(1,3-thiazol-2-yl)benzenesulfonamide is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged this compound to develop novel therapeutic entities that target specific disease pathways. For instance, studies have demonstrated its utility in creating molecules that inhibit enzymes involved in cancer progression. The ability to modify the benzenesulfonamide core while retaining the thiazole moiety allows for fine-tuning of biological activity, making this compound a versatile tool in medicinal chemistry.

The synthesis of N-(1,3-thiazol-2-yl)benzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of the thiazole derivative followed by its coupling with benzenesulfonyl chloride to form the desired sulfonamide bond. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic and industrial research settings.

Recent studies have highlighted the importance of N-(1,3-thiazol-2-yl)benzenesulfonamide in addressing emerging therapeutic challenges. For example, researchers have explored its potential as an anti-inflammatory agent by investigating its interactions with inflammatory cytokines and enzymes. The compound's ability to modulate these pathways suggests that it could be developed into a novel treatment for chronic inflammatory diseases such as rheumatoid arthritis.

Moreover, the structural diversity offered by N-(1,3-thiazol-2-yl)benzenesulfonamide has opened up new avenues for exploring its role in central nervous system (CNS) disorders. Preliminary findings indicate that derivatives of this compound may exhibit neuroprotective properties by interacting with neurotransmitter receptors and ion channels. This finding is particularly significant given the growing burden of neurodegenerative diseases worldwide.

In conclusion, N-(1,3-thiazol-2-yl)benzenesulfonamide (CAS No. 4411-72-7) stands out as a promising molecule with multifaceted applications in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset for developing new drugs targeting various diseases. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly important role in advancing medical science.

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